L-Proline, 1-propyl-
Overview
Description
L-Proline, 1-propyl-: is a derivative of the naturally occurring amino acid L-proline. It is characterized by the substitution of a propyl group at the nitrogen atom of the pyrrolidine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research and industrial applications.
Mechanism of Action
Target of Action
L-Proline, 1-propyl-, also known as 4-propyl-L-proline (PPL), is a unique amino acid that primarily targets the process of chiral resolution . It acts as a resolution agent for both enantiomers of mandelic acid . This compound has a unique role in the folding and structure of proteins .
Mode of Action
The mode of action of L-Proline, 1-propyl- involves its interaction with its targets, leading to significant changes. It can resolve both R- and S-enantiomers of mandelic acid from a racemic mixture simply by varying the stoichiometry . This is achieved by the existence of stoichiometrically diverse cocrystal systems between R- and S-mandelic acid and L-Proline .
Biochemical Pathways
L-Proline, 1-propyl- affects the biochemical pathways involved in chiral resolution . It plays a crucial role in the synthesis of complex structures and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .
Result of Action
The result of L-Proline, 1-propyl- action is the successful resolution of both enantiomers of mandelic acid from a racemic mixture . This leads to the production of more potent lincosamides . It also results in the synthesis of complex structures and the regulation of macromolecule synthesis .
Action Environment
The action of L-Proline, 1-propyl- can be influenced by environmental factors. For instance, the stoichiometry of the reaction can affect the resolution of the enantiomers . Additionally, the presence of other amino acids and compounds in the environment can potentially affect the action, efficacy, and stability of L-Proline, 1-propyl- .
Biochemical Analysis
Biochemical Properties
L-Proline, 1-propyl- is involved in the biosynthesis of lincomycin, a lincosamide antibiotic . It interacts with the L-Proline Adenylation Domain, which is crucial for the incorporation of this unusual amino acid into the structure of lincomycin .
Cellular Effects
The effects of L-Proline, 1-propyl- on cells are primarily related to its role in the biosynthesis of lincomycin. Lincomycin is known to inhibit bacterial protein synthesis, thereby exerting its antibiotic effects .
Molecular Mechanism
The molecular mechanism of L-Proline, 1-propyl- involves its interaction with the L-Proline Adenylation Domain. This domain is responsible for the adenylation of L-Proline, 1-propyl-, which is a key step in the incorporation of this amino acid into the structure of lincomycin .
Temporal Effects in Laboratory Settings
It is known that the L-Proline Adenylation Domain is capable of using L-Proline, 1-propyl- to produce lincomycin .
Metabolic Pathways
L-Proline, 1-propyl- is involved in the metabolic pathway of lincomycin biosynthesis. It interacts with the L-Proline Adenylation Domain, which is a key enzyme in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-propyl- typically involves the alkylation of L-proline. One common method is the reaction of L-proline with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of L-Proline, 1-propyl- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: L-Proline, 1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Propyl ketones or carboxylic acids.
Reduction: Parent amine or other reduced derivatives.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
L-Proline, 1-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
L-Proline: The parent compound without the propyl group.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
Uniqueness: L-Proline, 1-propyl- is unique due to its propyl group substitution, which imparts distinct chemical and biological properties. This modification enhances its utility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-1-propylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLHZVPLXEUPP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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